ETHYL (2Z)-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl (2Z)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2-[(5-piperidin-1-yl-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the thiazolo[3,2-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2-[(5-piperidin-1-yl-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl (2Z)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2-[(5-piperidin-1-yl-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, which share the same core structure but differ in their substituents. Examples include:
- Ethyl (2Z)-4-methyl-2-[(4-methylphenyl)imino]-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,3-thiazole-5-carboxylate .
- Various thiazole derivatives with different functional groups .
Uniqueness
Ethyl (2Z)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2-[(5-piperidin-1-yl-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H29N3O4S2 |
---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-2-[(5-piperidin-1-ylfuran-2-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H29N3O4S2/c1-4-33-26(32)23-17(2)28-27-30(24(23)18-8-11-20(35-3)12-9-18)25(31)21(36-27)16-19-10-13-22(34-19)29-14-6-5-7-15-29/h8-13,16,24H,4-7,14-15H2,1-3H3/b21-16- |
InChI Key |
UTFCBHTVXJBIDU-PGMHBOJBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=CC=C(O4)N5CCCCC5)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=C(O4)N5CCCCC5)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=C(O4)N5CCCCC5)S2)C |
Origin of Product |
United States |
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